molecular formula C11H20FNO2 B13511293 Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Cat. No.: B13511293
M. Wt: 217.28 g/mol
InChI Key: WWYKHXLIEBELHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-fluoroethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)11(4-6-12)5-7-13-8-11/h13H,4-8H2,1-3H3

InChI Key

WWYKHXLIEBELHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)CCF

Origin of Product

United States

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